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Compound of Interest

Compound Name:
Methyl 2-(3-

mercaptophenyl)acetate

CAS No.: 133806-71-0

Cat. No.: B3321359

Get Quote

Technical Monograph: Methyl 2-(3-
mercaptophenyl)acetate
Molecular Weight & Structural Analysis Guide

Executive Summary
Methyl 2-(3-mercaptophenyl)acetate (CAS: 133806-71-0) is a bifunctional aromatic

intermediate characterized by a meta-substituted thiophenol motif and a methyl ester side

chain.[1] Its utility lies in its dual reactivity: the thiol (-SH) group serves as a high-nucleophilicity

handle for conjugation (e.g., thioether formation), while the ester moiety acts as a protected

carboxylate suitable for further elaboration or hydrolysis. This guide details its physicochemical

properties, spectroscopic signature, and handling protocols for research applications.

Chemical Identity & Physicochemical Properties[2]
[3][4][5][6][7]
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The accurate determination of molecular weight and physical constants is the first step in

validating sample integrity.

Table 1: Core Chemical Data
Property Specification Notes

IUPAC Name
Methyl 2-(3-

sulfanylphenyl)acetate
Preferred systematic name

CAS Number 133806-71-0 Primary identifier

Molecular Formula C₉H₁₀O₂S

Molecular Weight 182.24 g/mol
Calculated (C: 12.01, H: 1.01,

O: 16.00, S: 32.06)

Exact Mass 182.0401 Da Monoisotopic mass for HRMS

Physical State Colorless to pale yellow liquid
Typical for low-MW

thiophenolic esters

Odor Characteristic "stench"
Thiol-associated; requires

fume hood

Solubility
DMSO, Methanol, Chloroform,

DCM

Hydrophobic aromatic core

limits water solubility

Molecular Weight Calculation Breakdown
For precise stoichiometry in synthesis, the molecular weight is derived as follows:

Carbon (9 atoms):

Hydrogen (10 atoms):

Oxygen (2 atoms):

Sulfur (1 atom):

Total:182.237 g/mol (Rounded to 182.24)
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Structural Analysis & Spectroscopic Signature
As a Senior Scientist, relying solely on a label is insufficient. The following spectroscopic data

predicts and interprets the signals required to validate the structure.

Nuclear Magnetic Resonance (NMR) Analysis
The structure contains a meta-disubstituted benzene ring, which creates a distinct splitting

pattern in the aromatic region.

Predicted ¹H-NMR (400 MHz, CDCl₃)
7.10 – 7.30 ppm (m, 4H, Ar-H): The aromatic protons. Expect a complex multiplet due to the
meta substitution. The proton between the substituents (H-2) often appears as a singlet or
narrow doublet.

3.70 ppm (s, 3H, -OCH₃): The methyl ester singlet. This is a diagnostic peak for ester
verification.

3.58 ppm (s, 2H, Ar-CH₂-CO): The benzylic methylene group. It appears as a singlet, slightly
deshielded by the adjacent carbonyl and phenyl ring.

3.45 ppm (s, 1H, -SH): The thiol proton. Note: This signal is variable. It can broaden or shift
depending on concentration and solvent hydrogen bonding. D₂O exchange will cause this
peak to disappear.

Predicted ¹³C-NMR (100 MHz, CDCl₃)
Carbonyl (C=O): ~172 ppm.

Aromatic Carbons: Six unique signals in the 125–140 ppm range. The C-S and C-CH₂

quaternary carbons will have lower intensity.

Benzylic Carbon: ~41 ppm.

Methoxy Carbon: ~52 ppm.

Mass Spectrometry (MS) Fragmentation Logic
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In Electron Impact (EI) or ESI(+) MS, the fragmentation follows a logical cleavage pathway

useful for structural confirmation.

Molecular Ion (M⁺): 182 m/z.

Loss of Methoxy (-OCH₃): 182 - 31 = 151 m/z (Acylium ion).

Loss of Carbomethoxy (-COOCH₃): 182 - 59 = 123 m/z (Mercaptobenzyl cation). This is

often the base peak or a major fragment.

Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and key spectroscopic assignments.
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Caption: Structural connectivity and predicted ¹H-NMR chemical shift assignments for structural

validation.

Synthesis & Reactivity Profile
Understanding the synthesis provides insight into potential impurities (e.g., disulfide dimers).
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Synthetic Pathway
The most robust synthesis typically involves the esterification of 3-mercaptophenylacetic acid.

Starting Material: 3-Mercaptophenylacetic acid (CAS 63271-86-3).

Reagents: Methanol (excess), Catalytic H₂SO₄ or Thionyl Chloride (SOCl₂).

Conditions: Reflux for 2-4 hours.

Workup: Neutralization with NaHCO₃, extraction into DCM.

Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Critical Impurity Note: Thiols oxidize to disulfides (R-S-S-R) in air. If the NMR shows a complex

aromatic region or incorrect integration, check for the disulfide dimer (Molecular Weight ~362).

This can be reversed by treating the sample with DTT or TCEP before use.

Reactivity Workflow
This molecule is a "bifunctional linker." The diagram below outlines its divergent reactivity.
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Caption: Divergent reactivity pathways: Thiol alkylation (primary utility), oxidation (impurity risk),

and hydrolysis.

Applications in R&D
Fragment-Based Drug Discovery (FBDD)
The 3-mercaptophenyl moiety acts as a pharmacophore fragment. The thiol group can interact

with cysteine residues in target proteins (covalent inhibition) or coordinate with metal centers

(e.g., Zinc metalloproteases).

Linker Chemistry (ADCs and PROTACs)
In Antibody-Drug Conjugates (ADCs), this molecule serves as a "cleavable linker" precursor.

Mechanism: The ester can be hydrolyzed enzymatically within the cell, while the thiol

provides a stable attachment point to the payload or antibody via maleimide chemistry.

Safety & Handling Protocol
Hazard Class: Irritant / Stench.

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).

Odor Control: All transfers must occur in a functioning fume hood. Glassware should be

soaked in a bleach solution (sodium hypochlorite) to oxidize residual thiol to odorless

sulfonate before removal from the hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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